Home > Products > Screening Compounds P2283 > 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 865546-59-4

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Catalog Number: EVT-1706699
CAS Number: 865546-59-4
Molecular Formula: C19H14ClN3O
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GSK2606414 (38)

  • Compound Description: GSK2606414, also known as compound 38, is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] This compound exhibits oral bioavailability and effectively inhibits PERK activation in cells. [] Furthermore, GSK2606414 has demonstrated efficacy in inhibiting the growth of human tumor xenografts in mice. []
  • Relevance: Although the core structure differs slightly, GSK2606414 and the target compound share the key 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety, highlighting the importance of this scaffold in kinase inhibition. [] Both compounds feature substitutions at the 5th and 7th positions of the pyrrolo[2,3-d]pyrimidine core, suggesting these positions are important for interacting with kinase targets.

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (4b)

  • Compound Description: This compound serves as a key intermediate in synthesizing nucleoside analogs. [] The research focused on its ribosylation, exploring the preferential formation of O-glycosides over N-glycosides. []
  • Relevance: This compound highlights the relevance of the pyrrolo[2,3-d]pyrimidine scaffold present in the target compound, 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The study on 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one demonstrates the versatility of this scaffold for further derivatization and potential application in nucleoside chemistry. []

(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

  • Compound Description: This compound is a 7-carbapurine nucleoside analog where the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety is linked to a 2-deoxy-2-fluoro-β-d-ribose sugar. [] The study focused on its structural characterization, particularly the conformation of the nucleoside and sugar moieties. []
  • Relevance: The compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with the target compound, 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, emphasizing the importance of this scaffold in medicinal chemistry, especially in nucleoside analogs. []

MN3PU (3)

  • Compound Description: MN3PU, a temperature-sensitive compound, serves as a precursor for developing a radiotracer targeting leucine-rich repeat kinase 2 (LRRK2). [] The compound is designed for radiolabeling with fluorine-18 ([18F]) to create a positron emission tomography (PET) tracer for studying LRRK2 in vivo. []
  • Relevance: MN3PU contains a 7H-pyrrolo[2,3-d]pyrimidine core within its structure, although significantly more complex than the target compound. [] This shared element highlights the versatility of this heterocycle in building diverse molecules with potential medicinal applications.

6-Ethynyl-N-phenyl-9H-purin-2-amine

  • Compound Description: This compound is an ethynyl-heterocycle studied as a model for irreversible kinase inhibition. [] It demonstrated reactivity with N-acetylcysteine methyl ester, mimicking the interaction of ethynyl-containing inhibitors with cysteine residues in kinases like Nek2. []
  • Relevance: Though structurally different, this compound emphasizes the relevance of aryl and ethynyl substituents, also present in 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, in the context of kinase inhibition. [] This suggests that similar interactions with cysteine residues in target kinases might be possible.

7-Ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

  • Compound Description: This compound was identified as the most reactive ethynyl-heterocycle in a study investigating irreversible Nek2 kinase inhibition. [] Its high reactivity with N-acetylcysteine methyl ester highlighted its potential as a Michael acceptor for targeting cysteine residues in kinases. []
  • Relevance: While structurally distinct, this compound's reactivity with cysteine residues, similar to observations with ethynyl-heterocycles, suggests that 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, which contains an aryl chloride, might also exhibit reactivity towards nucleophilic amino acids in target proteins. []

4-Ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Compound Description: This compound, investigated as a potential irreversible Nek2 kinase inhibitor, exhibited the lowest reactivity among a series of ethynyl-heterocycles. [] Its low reactivity with N-acetylcysteine methyl ester suggested it might be less effective in targeting cysteine residues in kinases. []
  • Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidin-amine core with the target compound, 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, further emphasizing the importance of this scaffold in kinase inhibitor design. []

2-(3-((6-Ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide and 2-(3-((6-Ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide

  • Compound Description: These two isomeric compounds were studied to understand the impact of N-methylation on the reactivity of ethynyl-containing purine derivatives towards cysteine residues in kinases. [] The N(7)-methyl isomer exhibited significantly higher reactivity, suggesting that the position of the methyl group influences the accessibility of the ethynyl group for Michael addition. []
  • Relevance: While structurally different from 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, these isomers highlight the importance of subtle structural variations in influencing the reactivity and potential biological activity of compounds, particularly in the context of kinase inhibition. []

Alkyne 40 (EC144)

  • Compound Description: Alkyne 40, also known as EC144, represents a second-generation heat shock protein 90 (Hsp90) inhibitor. [] Demonstrating superior potency compared to its predecessor, BIIB021, EC144 effectively binds to Hsp90α and induces the degradation of Her-2 in MCF-7 cells. []
  • Relevance: Although structurally distinct, both Alkyne 40 and the target compound feature a phenyl ring at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine core. This suggests that aryl substituents at this position may be relevant for interacting with certain protein targets. []

4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-(6-methylamino-pyrazin-2-yl)-methanone (PF-03772304)

  • Compound Description: PF-03772304 served as an early lead compound in developing selective inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1). [] Although potent, this compound lacked selectivity against other kinases within the PI3K pathway. []
  • Relevance: PF-03772304 shares the core 7H-pyrrolo[2,3-d]pyrimidine scaffold with the target compound, emphasizing its utility as a starting point for developing kinase inhibitors. [] The presence of diverse substituents in both compounds emphasizes the possibility of fine-tuning activity and selectivity by modifying this core structure.

(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-{6-[(3S,4R)-4-(4-fluoro-phenyl)-tetrahydro-furan-3-ylamino]-pyrazin-2-yl}-methanone (PF-05017255)

  • Compound Description: PF-05017255 is a potent and selective PDK1 inhibitor, developed through structure-based drug design using PF-03772304 as a starting point. [] This compound exhibits excellent selectivity against other PI3K pathway kinases, including PI3Kα, AKT, S6K, and mTOR. []
  • Relevance: Both PF-05017255 and 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol contain the 7H-pyrrolo[2,3-d]pyrimidine core, suggesting that this scaffold is amenable to modifications that can achieve high potency and selectivity for specific kinase targets. []

1-{(2R,3R)-3-[6-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-pyrazin-2-ylamino]-2-phenyl-pyrrolidin-1-yl}-ethanone (PF-05168899)

  • Compound Description: PF-05168899 is a highly selective PDK1 inhibitor with improved kinase selectivity compared to its predecessors. [] This compound demonstrates remarkable selectivity against a panel of 35 kinases, inhibiting PDK1, CHK2, and AuroraB with high potency. []
  • Relevance: This compound reinforces the value of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also present in 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, as a starting point for creating potent and selective kinase inhibitors. [] The structural diversity within this series of compounds highlights the potential for optimizing pharmacological profiles through modifications at various positions on the pyrrolopyrimidine core.

6-(2-Phenylethyl)-3-(β-d-ribofuranosyl)furo[2,3-d]pyrimidin-2(3H)-one

  • Compound Description: This compound represents a bicyclic pyrimidine nucleoside analog containing a furo[2,3-d]pyrimidin-2(3H)-one base and a β-d-ribofuranose sugar moiety. [] It exhibited weak antiproliferative activity against HL-60 and Jurkat E6.1 cell lines. []
  • Relevance: While structurally different, this compound highlights the importance of exploring various bicyclic pyrimidine nucleoside analogs, including those based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, as potential anticancer agents. []

7-{4-[2-(2-Methoxy-ethylamino-ethoxy]-phenyl}-5-(3-methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (CGP76030)

  • Compound Description: CGP76030 is a potent c-Src kinase inhibitor. [] In vivo studies demonstrated its ability to reduce breast cancer metastasis and increase survival in mice. [] Mechanistically, CGP76030 hinders osteoclast activity and angiogenesis. []
  • Relevance: CGP76030 shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-ylamine moiety with the target compound, signifying the importance of this structure for kinase inhibition. [] Both compounds also feature aryl substituents at the 5th and 7th positions, suggesting that modifications at these positions can be utilized to target specific kinases.

(R)-Methanandamide

  • Compound Description: (R)-Methanandamide is a metabolically stable analog of the endocannabinoid anandamide. [] This compound has been shown to stimulate nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC), independent of CB1 and CB2 cannabinoid receptors. [] (R)-Methanandamide achieves this by activating anandamide receptors, which subsequently activate the phosphoinositide 3-kinase-Akt signaling pathway, leading to endothelial NO synthase (eNOS) phosphorylation and NO production. []
  • Relevance: While structurally dissimilar to 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, (R)-Methanandamide's activity highlights the broader context of kinase signaling and potential cross-talk between different signaling pathways. []

N-[3-({6-[(1E)-2-Cyano-3-(methylamino)-3-oxoprop-1-en-1-yl]-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethynyl)-4-methylphenyl]-3-(trifluoromethyl)benzamide

  • Compound Description: This compound is a potent inhibitor of c-Src kinase, specifically binding to the V281C mutant. [] The compound's structure, containing an electrophilic acrylamide warhead, suggests that it targets the cysteine residue at position 281 of the c-Src protein.
  • Relevance: This compound highlights the importance of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also present in the target compound, in designing kinase inhibitors. [] The presence of various substituents, including an ethynyl linker and a substituted phenyl ring, provides insights into potential modifications for modulating activity and selectivity against different kinases.

cis-(R)-7-(3-(Azetidin-1-ylmethyl)cyclobutyl)-5-(3-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound is a potent inhibitor of the insulin receptor kinase domain. [] Its structure suggests that it binds to the ATP-binding site of the kinase, thereby inhibiting its activity.
  • Relevance: The compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold with 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, indicating the importance of this structure for kinase inhibition. [] Both compounds possess a phenyl substituent at the 5th position of the pyrrolo[2,3-d]pyrimidine ring, suggesting that modifications at this position could be crucial for interacting with the kinase active site.

7-({4-[(3R)-3-Aminopyrrolidin-1-yl]-5-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}sulfan yl)-1,5-naphthyridin-1(4H)-ol

  • Compound Description: This compound acts as a small molecule inhibitor of the DNA gyrase ATP binding domain in Enterococcus faecalis. [] Its structure suggests that it binds to the ATP-binding site of the enzyme, preventing ATP binding and inhibiting its activity.
  • Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidine scaffold with 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, highlighting the importance of this structure in designing enzyme inhibitors. []

1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-benzylurea

  • Compound Description: This compound acts as a pyrrolo-pyrimidine inhibitor and has been shown to form a complex with HCK, a protein tyrosine kinase. []
  • Relevance: This compound and 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol share the 7H-pyrrolo[2,3-d]pyrimidine core structure, underscoring the significance of this scaffold in the development of kinase inhibitors. [] Furthermore, both compounds feature a phenyl ring at the 5th position, suggesting that aryl substituents at this site could be crucial for interacting with the kinase target.

4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)perhydro-1,4-diazepin-1-yl]quinoline

  • Compound Description: This compound is a basic drug with low aqueous solubility at higher pH values. [] Formulating this drug with hydroxypropyl methylcellulose acetate succinate (HPMCAS) enhances its bioavailability due to improved solubility and dissolution characteristics. []
  • Relevance: While structurally unrelated to 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, this compound provides insights into formulation strategies for improving the bioavailability of poorly soluble drugs. [] Depending on the physicochemical properties of the target compound, similar formulation approaches might be considered to enhance its solubility and overall bioavailability.
Overview

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines, which are notable for their diverse biological activities. This compound features a pyrimidine ring fused with a pyrrole structure, and it incorporates various aromatic substituents that enhance its pharmacological properties. Pyrrolo[2,3-d]pyrimidine derivatives have been recognized for their potential in medicinal chemistry, particularly in the development of anti-cancer and anti-tubercular agents.

Source and Classification

The compound can be synthesized through various chemical processes, as described in multiple patents and scientific literature. It falls under the category of heterocyclic compounds, specifically classified as a pyrimidine derivative due to the presence of the pyrimidine ring. The structural complexity of this compound contributes to its classification as a privileged scaffold in drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor.
  2. Substitution Reactions: The chlorinated position on the pyrrolo[2,3-d]pyrimidine ring is targeted for nucleophilic substitution with 3-chloro-4-methylphenyl derivatives.
  3. Cyclization: The reaction conditions often involve heating in the presence of bases or acids to promote cyclization and formation of the desired product.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

These methods are documented in patents that outline efficient synthetic routes with high yields and minimal by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be represented as follows:

C18H16ClN3O\text{C}_{18}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

This formula indicates that the compound contains:

  • Carbon Atoms (C): 18
  • Hydrogen Atoms (H): 16
  • Chlorine Atom (Cl): 1
  • Nitrogen Atoms (N): 3
  • Oxygen Atom (O): 1

The structure features multiple aromatic rings which contribute to its stability and reactivity. The presence of functional groups such as hydroxyl (-OH) enhances its solubility and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be explored through various reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives with enhanced biological properties.
  2. Hydroxylation: The compound can undergo hydroxylation at different positions, potentially altering its pharmacological profile.
  3. Condensation Reactions: It can participate in condensation reactions with other amines or heterocycles to form more complex structures.

These reactions are crucial for modifying the compound's activity and tailoring it for specific therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific kinases involved in cancer cell proliferation.
  2. Antimicrobial Activity: It may disrupt cellular processes in pathogens like Mycobacterium tuberculosis, leading to cell death.

Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit varying degrees of potency against these targets, making them valuable in drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol include:

  • Molecular Weight: Approximately 331.79 g/mol
  • Melting Point: Specific values may vary based on purity but are generally within a defined range for similar compounds.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic aromatic rings.

These properties are essential for determining the compound's suitability for various applications .

Applications

Scientific Uses

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has significant potential applications in medicinal chemistry:

  1. Anticancer Agents: Due to its ability to inhibit kinase activity, it is being explored as a candidate for cancer treatment.
  2. Antimicrobial Agents: Its effectiveness against Mycobacterium tuberculosis positions it as a potential treatment for tuberculosis.
  3. Research Tools: As a model compound, it aids in understanding structure–activity relationships within pyrrolo[2,3-d]pyrimidine derivatives.

These applications highlight its relevance in ongoing pharmaceutical research aimed at developing new therapeutic agents .

Properties

CAS Number

865546-59-4

Product Name

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C19H14ClN3O

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24)

InChI Key

DAJWHEOSOZWZCO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.